1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 5-chlorothiophene-2-carbonyl chloride, a related compound, involves the use of 5-chloro-2-thiophenecarboxylic acid as a raw material and thionyl chloride as a chlorinating agent . The reaction is carried out in an inert gas protective atmosphere, with the reaction temperature maintained below 0°C . The method provided by the invention adopts a simple and easily available raw material, has a high yield and high product purity, and avoids further product purification before product use .Physical and Chemical Properties Analysis
The related compound, 5-chlorothiophene-2-carbonyl chloride, is a liquid at room temperature . It has a molecular weight of 181.04 g/mol and its molecular formula is C5H2Cl2OS . It does not have any hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Sigma Ligand Research
Sigma Ligands with Subnanomolar Affinity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives, including those with 5-chlorothiophene-2-carbonyl groups, have been synthesized and evaluated as sigma ligands. These compounds, related to Lu 28-179, demonstrate selective affinity for sigma 2 binding sites with subnanomolar ranges, indicating potential for research in sigma receptor interactions (Moltzen, Perregaard, & Meier, 1995).
Novel Sigma Receptor Ligands
The study of spiro[isobenzofuran-1(3H),4'-piperidines] and similar structures contributes to understanding the structural factors affecting sigma 1 and sigma 2 receptor affinity and selectivity. This research aids in developing sigma receptor ligands with specific pharmacological profiles (Maier & Wünsch, 2002).
Chemical Properties and Transformations
Mechanistic Investigations
Studies on spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have explored their chemical properties and transformations. Research has shown how these compounds equilibrate via open ring compounds and the stability of their spiro forms (Konieczny & Sowiński, 2009).
Photoreactions and Cycloaddition Studies
The exploration of photoreactions of isobenzofuran-1-thiones and related compounds in the presence of alkenes is significant. These studies have contributed to understanding [2+2] cycloaddition processes and the formation of spiro-thietanes (Nishio, 1995).
Central Nervous System Research
- Potential CNS Agents: Research into spiro[isobenzofuran-1(3H),4'-piperidines] has implications for central nervous system (CNS) disorders. Studies have looked into the synthesis and evaluation of these compounds as potential CNS agents, offering insights into their pharmacological potential (Bauer et al., 1976).
Safety and Hazards
The related compound, 5-chlorothiophene-2-carbonyl chloride, is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors .
Properties
IUPAC Name |
1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOURXNTJPGAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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